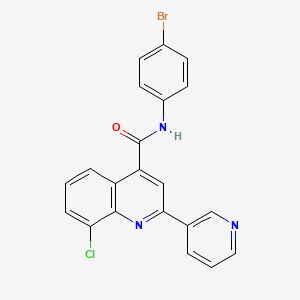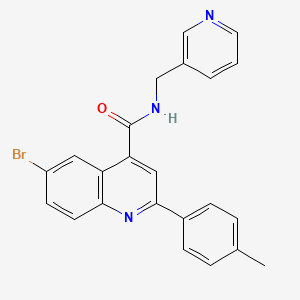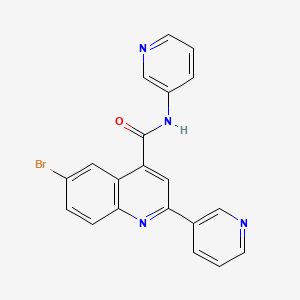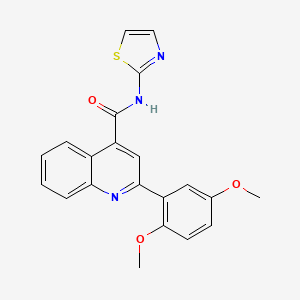![molecular formula C23H23N3O3 B3608501 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3608501.png)
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Overview
Description
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound's unique structure and properties make it a promising candidate for drug development and research.
Mechanism of Action
The exact mechanism of action of 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is not fully understood. However, studies suggest that the compound induces cell death in cancer cells by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits potent anti-cancer activity, induces apoptosis in cancer cells, and inhibits topoisomerase II. The compound has also been shown to have antioxidant properties, which can protect cells against oxidative stress and damage. Additionally, the compound has been investigated for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The compound's unique structure and properties make it a promising candidate for drug development and research. Its potent anti-cancer activity and ability to induce apoptosis in cancer cells make it an attractive target for cancer therapy. However, the compound's complex synthesis method and limited availability may pose challenges for its use in lab experiments.
Future Directions
Further research is needed to fully understand the compound's mechanism of action and potential applications in treating other diseases, such as Alzheimer's and Parkinson's. Additionally, studies are needed to investigate the compound's pharmacokinetics and toxicity profile. Future research may also focus on developing more efficient and cost-effective synthesis methods for the compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-2-3-20-18(14-16)19(15-21(25-20)17-4-8-24-9-5-17)22(27)26-10-6-23(7-11-26)28-12-13-29-23/h2-5,8-9,14-15H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOQQLPVFOBUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4(CC3)OCCO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 3-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3608454.png)



![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608482.png)


![N-[4-(aminosulfonyl)benzyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3608487.png)
